molecular formula C24H20ClNO4 B557889 Fmoc-4-chloro-L-phenylalanine CAS No. 175453-08-4

Fmoc-4-chloro-L-phenylalanine

Cat. No. B557889
CAS RN: 175453-08-4
M. Wt: 421.9 g/mol
InChI Key: CQPNKLNINBUUOM-QFIPXVFZSA-N
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Description

Fmoc-4-chloro-L-phenylalanine, also known as Fmoc-Phe (4-Cl)-OH, is a compound with the molecular formula C24H20ClNO4 . It has a molecular weight of 421.9 .


Synthesis Analysis

The synthesis of Fmoc-phenylalanine-based hydrogels has been reported in the literature . The process involves the use of trisodium citrate as a pH modulator . This method was compared with the previously reported pH modulator glucono-δ-lactone .


Molecular Structure Analysis

The molecular structure of Fmoc-4-chloro-L-phenylalanine is well-defined . It consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a phenylalanine group, and a chlorine atom attached to the phenyl ring .


Chemical Reactions Analysis

The self-assembly of Fmoc-4-chloro-L-phenylalanine to form hydrogels has been studied . The process involves various non-covalent interactions and is influenced by factors such as pH and buffer ions .


Physical And Chemical Properties Analysis

Fmoc-4-chloro-L-phenylalanine is a stable compound under normal conditions . It has a high degree of hydration, biocompatibility, and stability . Its physical and chemical properties can be altered by pH modulators .

Mechanism of Action

Target of Action

Fmoc-4-chloro-L-phenylalanine, also known as Fmoc-Phe(4-Cl)-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acids in a peptide chain, where it serves as a building block for the introduction of 4-chlorophenylalanine residues .

Mode of Action

Fmoc-Phe(4-Cl)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This process involves the formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the N-alpha-amino group . The Fmoc group serves as a temporary protecting group for the N-alpha-amino group of an activated incoming amino acid .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Phe(4-Cl)-OH are primarily related to peptide synthesis. The compound plays a key role in the self-assembly of Fmoc–phenylalanine to hydrogel formation . The collective action of different non-covalent interactions plays a role in making Fmoc-Phe(4-Cl)-OH hydrogel .

Result of Action

The molecular and cellular effects of Fmoc-Phe(4-Cl)-OH’s action are primarily seen in the formation of peptides. The compound enables the efficient synthesis of peptides, including ones of significant size and complexity . In addition, it contributes to the formation of hydrogels of low molecular weight molecules, which are important in biomedical applications .

Action Environment

The action, efficacy, and stability of Fmoc-Phe(4-Cl)-OH can be influenced by various environmental factors. For instance, the pH and buffer ions play a key role in the self-assembly of Fmoc-Phe(4-Cl)-OH to gel formation . Additionally, the compound should be stored at a temperature between 2-30°C to maintain its stability .

Safety and Hazards

Fmoc-4-chloro-L-phenylalanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

Future Directions

Fmoc-phenylalanine-based hydrogels have drawn considerable attention due to their numerous advantages and potential applications . Future research may focus on further exploring their antimicrobial properties and other potential uses .

properties

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPNKLNINBUUOM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370322
Record name (s)-n-fmoc-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175453-08-4
Record name (s)-n-fmoc-4-chlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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